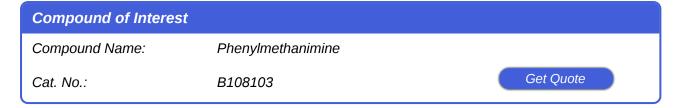


Phenylmethanimine: A Technical Guide to its Molecular Formula and Structure Elucidation

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular formula, structure, and characterization of **phenylmethanimine**. It includes detailed experimental protocols for its synthesis and purification, along with a thorough analysis of its spectroscopic properties. All quantitative data is presented in standardized tables for ease of reference and comparison.

Molecular Formula and Structure

Phenylmethanimine, also known by its IUPAC name N-benzylideneamine, possesses the molecular formula $C_7H_7N.[1]$ Its structure consists of a phenyl group attached to a methanimine (-CH=NH) functional group.

Table 1: Chemical Identifiers and Properties



Identifier/Property	Value
Molecular Formula	C ₇ H ₇ N
IUPAC Name	Phenylmethanimine
Synonyms	N-benzylideneamine, Benzylimine
CAS Number	16118-22-2
Molecular Weight	105.14 g/mol
Canonical SMILES	C1=CC=C(C=C1)C=N
InChI Key	AFDMODCXODAXLC-UHFFFAOYSA-N

Synthesis of Phenylmethanimine

Phenylmethanimine is commonly synthesized via the condensation reaction of benzaldehyde with ammonia. The general workflow for this synthesis and subsequent purification is outlined below.



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Caption: General experimental workflow for the synthesis of **phenylmethanimine**.

Experimental Protocol: Synthesis from Benzaldehyde and Ammonia

This protocol details a common laboratory-scale synthesis of **phenylmethanimine**.

Materials:

- Benzaldehyde
- Concentrated aqueous ammonia solution (e.g., 25-30%)



- An organic solvent for extraction (e.g., diethyl ether or dichloromethane)
- Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
- Deionized water

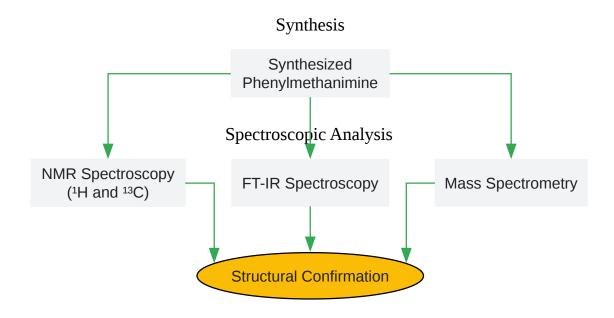
Procedure:

- In a round-bottom flask equipped with a magnetic stirrer, combine benzaldehyde and an excess of concentrated aqueous ammonia solution.
- Stir the mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Upon completion of the reaction, transfer the mixture to a separatory funnel.
- Extract the aqueous layer with an organic solvent (e.g., diethyl ether) multiple times.
- Combine the organic extracts and wash them with brine (saturated NaCl solution).
- Dry the organic layer over an anhydrous drying agent like sodium sulfate.
- Filter to remove the drying agent.
- Remove the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by vacuum distillation to yield pure **phenylmethanimine**.

Structure Elucidation via Spectroscopy

The structure of **phenylmethanimine** is confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).





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Caption: Logical workflow for the structural elucidation of **phenylmethanimine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of **phenylmethanimine**.

3.1.1. Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve a small amount of purified **phenylmethanimine** in a deuterated solvent (e.g., CDCl₃).
- Instrumentation: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or 500 MHz).
- Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Table 2: ¹H NMR Spectroscopic Data for **Phenylmethanimine**



Chemical Shift (δ) <i>l</i> ppm	Multiplicity	Integration	Assignment
~8.4	Singlet	1H	Imine proton (-CH=N)
~7.8	Multiplet	2H	Aromatic protons (ortho)
~7.4	Multiplet	3H	Aromatic protons (meta, para)
Solvent: CDCl₃			

Table 3: ¹³C NMR Spectroscopic Data for **Phenylmethanimine**

Chemical Shift (δ) / ppm	Assignment
~161.0	Imine carbon (-CH=N)
~136.0	Aromatic carbon (ipso)
~130.0	Aromatic carbon (para)
~128.5	Aromatic carbons (ortho, meta)
Solvent: CDCl₃	

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in **phenylmethanimine**.

3.2.1. Experimental Protocol: FT-IR Spectroscopy

- Sample Preparation: Prepare a KBr pellet containing a small amount of **phenylmethanimine** or acquire the spectrum of a thin film of the neat liquid on a salt plate (e.g., NaCl or KBr).
- Instrumentation: Record the FT-IR spectrum using a standard FT-IR spectrometer over a typical range (e.g., 4000-400 cm⁻¹).

Table 4: FT-IR Spectroscopic Data for Phenylmethanimine



Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300-3400	Medium	N-H stretch
~3000-3100	Medium	Aromatic C-H stretch
~1640	Strong	C=N stretch (imine)
~1500-1600	Medium-Strong	Aromatic C=C stretches

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **phenylmethanimine**.

3.3.1. Experimental Protocol: Mass Spectrometry

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via Gas Chromatography (GC-MS).
- Ionization: Use a suitable ionization technique, such as Electron Ionization (EI).
- Analysis: Analyze the resulting ions based on their mass-to-charge ratio (m/z).

Table 5: Mass Spectrometry Data for Phenylmethanimine

m/z	Relative Intensity	Assignment
105	High	Molecular ion [M]+
104	High	[M-H] ⁺
77	Medium	[C ₆ H ₅] ⁺ (Phenyl cation)
Ionization Method: Electron Ionization (EI)		



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References

- 1. The prediction of far-infrared spectra for molecular crystals of forensic interest Phenylethylamine, ephedrine & mp; ... [ouci.dntb.gov.ua]
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